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Compound of Interest

Compound Name: DMT-dG(dmf) Phosphoramidite

Cat. No.: B15583232 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 5'-O-Dimethoxytrityl-N2-(N,N-

dimethylformamidine)-2'-deoxyguanosine-3'-O-(β-cyanoethyl-N,N-diisopropyl)

phosphoramidite, commonly known as DMT-dG(dmf) Phosphoramidite. It details its chemical

properties, its critical role in automated solid-phase oligonucleotide synthesis, and its

application in the development of therapeutic oligonucleotides.

Core Properties of DMT-dG(dmf) Phosphoramidite
DMT-dG(dmf) Phosphoramidite is a key building block in the chemical synthesis of DNA. The

dimethoxytrityl (DMT) group at the 5' position and the phosphoramidite moiety at the 3' position

enable the directional, stepwise addition of the deoxyguanosine nucleoside to a growing

oligonucleotide chain. The dimethylformamidine (dmf) protecting group on the exocyclic amine

of the guanine base is a crucial feature that allows for rapid deprotection, streamlining the

overall synthesis process.

Table 1: Physicochemical Properties of DMT-dG(dmf) Phosphoramidite
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Property Value

CAS Number 330628-04-1

Molecular Weight 824.90 g/mol

Molecular Formula C₄₃H₅₃N₈O₇P

Appearance White to off-white powder

Purity (HPLC) Typically ≥98.0%

Storage Conditions -20°C under an inert atmosphere

The Role in Phosphoramidite-Based
Oligonucleotide Synthesis
Automated solid-phase oligonucleotide synthesis is a cyclical process that sequentially adds

nucleotides to a growing chain anchored to a solid support. DMT-dG(dmf) Phosphoramidite is

utilized in the "coupling" step for the incorporation of a deoxyguanosine residue. The overall

synthesis cycle involves four main steps:

Detritylation (Deblocking): The acid-labile DMT group is removed from the 5'-hydroxyl of the

nucleotide bound to the solid support, exposing a reactive hydroxyl group.

Coupling: The DMT-dG(dmf) Phosphoramidite is activated and reacts with the free 5'-

hydroxyl group of the growing oligonucleotide chain, forming a phosphite triester linkage.

This step is critical for the overall yield and quality of the final oligonucleotide.

Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of

deletion-mutant sequences.

Oxidation: The unstable phosphite triester is oxidized to a stable phosphate triester.

The use of the dmf protecting group on guanine offers significant advantages over traditional

protecting groups like isobutyryl (iBu). The dmf group is more labile under basic conditions,

which allows for significantly faster deprotection of the synthesized oligonucleotide.

Table 2: Deprotection Conditions for dmf-Protected Guanosine
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Deprotection
Reagent

Temperature Time Notes

Concentrated

Ammonium Hydroxide
55°C 2 hours

Standard

deprotection.

Concentrated

Ammonium Hydroxide
65°C 1 hour

Accelerated

deprotection.

Ammonium

Hydroxide/Methylamin

e (AMA)

65°C 5-10 minutes
"UltraFAST"

deprotection protocol.

The high coupling efficiency of phosphoramidites, typically exceeding 99%, is essential for the

synthesis of long, high-purity oligonucleotides.

Experimental Protocols
Automated Solid-Phase Oligonucleotide Synthesis
The following is a generalized protocol for the synthesis of a DNA oligonucleotide on an

automated synthesizer using DMT-dG(dmf) Phosphoramidite and other standard

phosphoramidites.

Materials and Reagents:

Controlled Pore Glass (CPG) solid support pre-loaded with the initial nucleoside.

DMT-protected deoxynucleoside phosphoramidites (DMT-dA(bz), DMT-dC(ac), DMT-

dG(dmf), DMT-dT) dissolved in anhydrous acetonitrile (0.1 M).

Activator solution (e.g., 0.45 M 5-Ethylthio-1H-tetrazole (ETT) in anhydrous acetonitrile).

Capping solutions (Cap A: acetic anhydride/lutidine/THF; Cap B: N-methylimidazole/THF).

Oxidizing solution (Iodine in THF/water/pyridine).

Deblocking solution (3% Trichloroacetic acid (TCA) in dichloromethane).
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Anhydrous acetonitrile for washing steps.

Deprotection solution (e.g., concentrated ammonium hydroxide or AMA).

Procedure (One Synthesis Cycle):

Detritylation: The synthesis column containing the CPG support is washed with anhydrous

acetonitrile. The deblocking solution is then passed through the column for approximately 60-

90 seconds to remove the 5'-DMT group. The column is then washed extensively with

anhydrous acetonitrile.

Coupling: The DMT-dG(dmf) Phosphoramidite solution and the activator solution are

simultaneously delivered to the column. The coupling reaction proceeds for about 30-180

seconds. The column is then washed with anhydrous acetonitrile.

Capping: Capping solutions A and B are mixed and delivered to the column to acetylate any

unreacted 5'-hydroxyl groups. This step typically takes 30-60 seconds. The column is then

washed with anhydrous acetonitrile.

Oxidation: The oxidizing solution is passed through the column for 30-60 seconds to convert

the phosphite triester to a stable phosphate triester. The column is then washed with

anhydrous acetonitrile.

This cycle is repeated for each subsequent nucleotide in the desired sequence.

Cleavage and Deprotection
After the final synthesis cycle, the oligonucleotide is cleaved from the CPG support and the

protecting groups are removed.

For oligonucleotides synthesized with dmf-protected dG, the column is treated with

concentrated ammonium hydroxide at 65°C for 1 hour or with AMA solution at 65°C for 10

minutes.

The resulting solution containing the crude oligonucleotide is collected.

Purification
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The crude oligonucleotide is typically purified by High-Performance Liquid Chromatography

(HPLC) or polyacrylamide gel electrophoresis (PAGE) to isolate the full-length product from

shorter, failed sequences.

Applications in Targeting Signaling Pathways
Oligonucleotides synthesized using DMT-dG(dmf) Phosphoramidite are critical tools in

research and are being developed as a new class of drugs. These synthetic nucleic acids, such

as antisense oligonucleotides (ASOs) and small interfering RNAs (siRNAs), can be designed to

modulate the expression of specific genes involved in disease pathways.

Targeting the Bcl-2 Apoptotic Pathway
The B-cell lymphoma 2 (Bcl-2) protein is an anti-apoptotic protein that is often overexpressed in

various cancers, contributing to tumor cell survival and resistance to chemotherapy.[1][2]

Oblimersen (G3139) is an 18-base antisense oligonucleotide designed to bind to the mRNA of

the BCL2 gene, leading to its degradation and a decrease in Bcl-2 protein levels.[1] This

sensitizes cancer cells to apoptosis.
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Bcl-2 pathway targeted by an antisense oligonucleotide.

Modulating the p53 Tumor Suppressor Pathway
The TP53 gene is a critical tumor suppressor that is mutated in over half of all human cancers.

siRNAs can be designed to specifically target and degrade the mRNA of mutant p53, thereby

reducing its oncogenic effects and potentially restoring wild-type p53 function.[3][4] The

synthesis of these therapeutic siRNAs relies on high-fidelity phosphoramidite chemistry.
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siRNA-mediated silencing of mutant p53.

Interfering with the MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is a key signaling cascade that

regulates cell growth, proliferation, and survival. It is frequently hyperactivated in cancers like
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melanoma. Antisense oligonucleotides can be developed to target components of this pathway,

such as MAPK1 (also known as ERK2), to inhibit tumor growth.
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Targeting the MAPK signaling pathway with an ASO.

Conclusion
DMT-dG(dmf) Phosphoramidite is an essential reagent for the modern, automated synthesis

of DNA oligonucleotides. Its key feature, the dmf protecting group, facilitates rapid and efficient

deprotection, which is particularly advantageous for high-throughput synthesis and the

production of therapeutic oligonucleotides. The high coupling efficiencies and purity achievable

with this phosphoramidite enable the synthesis of high-quality DNA sequences for a wide range

of applications, from basic research to the development of novel therapeutics targeting critical

disease pathways.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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